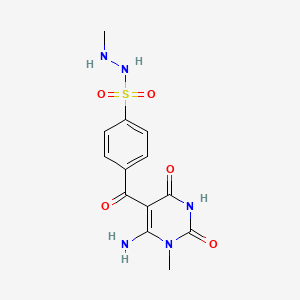

4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide

Description

4-(6-Amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide is a hybrid heterocyclic compound featuring a pyrimidine core fused with a benzenesulfonohydrazide moiety. The pyrimidine ring (2,4-dioxo-1-methyl-6-amino) is substituted at position 5 with a carbonyl group linked to a methylbenzenesulfonohydrazide group.

Properties

Molecular Formula |

C13H15N5O5S |

|---|---|

Molecular Weight |

353.36 g/mol |

IUPAC Name |

4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide |

InChI |

InChI=1S/C13H15N5O5S/c1-15-17-24(22,23)8-5-3-7(4-6-8)10(19)9-11(14)18(2)13(21)16-12(9)20/h3-6,15,17H,14H2,1-2H3,(H,16,20,21) |

InChI Key |

PKSKQPGNLNPMTL-UHFFFAOYSA-N |

Canonical SMILES |

CNNS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=C(N(C(=O)NC2=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Core Intermediate

The 6-amino-1-methyl-2,4-dioxopyrimidine derivative is typically prepared through established routes involving pyrimidine ring construction and subsequent functionalization:

- Starting from 6-aminouracil derivatives, alkylation at the N1 position with methylating agents under controlled conditions yields 1-methyl-6-aminouracil derivatives.

- The keto groups at positions 2 and 4 are intrinsic to the uracil structure, confirmed by multiple literature sources.

A representative preparation involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 6-Aminouracil + methyl iodide, base | N1-methylation of uracil |

| 2 | Purification by recrystallization or chromatography | Pure 1-methyl-6-aminouracil derivative |

Formation of the Pyrimidine-5-carboxylic Acid Derivative

Preparation of N'-Methylbenzenesulfonohydrazide

- N'-Methylbenzenesulfonohydrazide is prepared by methylation of benzenesulfonohydrazide.

- Typical methylation reagents include methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- The product is purified by recrystallization or chromatographic techniques.

Coupling Reaction to Form the Target Compound

The crucial step is the coupling of the pyrimidine-5-carboxylic acid derivative with N'-methylbenzenesulfonohydrazide to form the amide linkage:

- Activation of the carboxylic acid: This is commonly achieved by converting the acid to an activated ester or an acid chloride.

- Coupling conditions: The reaction is carried out in anhydrous solvents like dimethylformamide or dichloromethane, often in the presence of coupling agents such as carbodiimides (e.g., EDCI or DCC) and catalytic amounts of hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.

- Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor progress.

- Isolation: The product is isolated by precipitation, filtration, and purified by recrystallization or column chromatography.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Pyrimidine-5-carboxylic acid + EDCI + HOBt + N'-methylbenzenesulfonohydrazide in DMF, room temp to reflux (2–8 h) | 70–85 | High purity product after purification |

Experimental Data and Characterization

Spectroscopic Data

- NMR (1H and 13C): Characteristic signals for the pyrimidine ring protons and methyl groups; amide NH signals confirm coupling.

- IR Spectroscopy: Amide carbonyl stretch near 1650 cm⁻¹; sulfonyl group bands at ~1350 and 1150 cm⁻¹.

- Elemental Analysis: Consistent with calculated values for C, H, N, and S content, confirming compound purity.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Typically 180–190 °C |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in water |

| Stability | Stable under ambient conditions; sensitive to strong acids or bases |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Substitution reactions might involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe for studying enzyme interactions and metabolic pathways.

Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(4-sulfonamidobenzoyl)-N-(methylamino)-1-methyluracil would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

- 2-(4-N,N-Dimethylbenzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile (4d) Structure: Shares a pyrimidine core (1-methyl-6-oxo) but replaces the sulfonohydrazide with a benzylidenehydrazinyl group and a cyano substituent. Key Differences: The absence of the sulfonohydrazide group reduces polarity and hydrogen-bonding capacity. Data: Molecular weight 352; IR peaks at 2218 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O); 91% yield .

- N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-fluoro-N-methylbenzenesulfonamide Structure: Features a 6-amino-2,4-dioxopyrimidine linked to a 4-fluoro-N-methylbenzenesulfonamide. Key Differences: Replaces the hydrazide (-NH-NH-SO₂-) with a sulfonamide (-N-SO₂-), reducing conformational flexibility. The fluorine atom increases electronegativity and metabolic stability. Data: Molecular formula C₁₈H₁₇FN₄O₄S; ESI-MS m/z 420.42 [M+H]⁺ .

Sulfonohydrazide Derivatives

- N’-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide Structure: Contains a methylbenzenesulfonohydrazide group but substitutes the pyrimidine with a bromophenyl-phenylidene moiety. The absence of the pyrimidine ring reduces heterocyclic reactivity. Data: Synthesized via slow evaporation; crystal structure reveals planar geometry with intermolecular hydrogen bonds .

- N′-Benzylidene-4-methylbenzenesulfonohydrazide (3g) Structure: A simple hydrazone derivative with a benzylidene group. Key Differences: Lacks the pyrimidine core, resulting in lower molecular complexity. Exhibits higher solubility in polar solvents (e.g., CH₃CN). Data: Yield 91%; IR peaks at 1597 cm⁻¹ (C=N); ESI-MS m/z 275.17 [M+H]⁺ .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogues

*Estimated based on molecular formula.

Table 2: Spectral Data Comparison

*Inferred from analogous pyrimidine carbonyl peaks.

Research Findings and Functional Insights

- Anticancer Potential: Compounds like 3g and 4d exhibit activity against triple-negative breast cancer (TNBC) via apoptosis induction, as shown in and . The target compound’s pyrimidine-sulfonohydrazide hybrid may enhance DNA intercalation or enzyme inhibition.

- Synthetic Feasibility : The target compound’s synthesis would likely follow routes similar to (solvent-free grinding for hydrazones) or (reflux conditions for pyrimidine derivatives).

Biological Activity

The compound 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and safety profiles.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H15N5O5S

- Molecular Weight : 353.35 g/mol

- CAS Number : 149981-39-5

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

- Inhibition of Cell Proliferation : The compound exhibited a significant inhibitory effect on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of approximately 0.126 µM. This indicates a potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had higher IC50 values (17.02 µM in MCF-7 cells) .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound showed significant inhibitory activity against MMP-2 and MMP-9, which are crucial in cancer metastasis .

- Induction of Apoptosis : Treatment with the compound resulted in increased levels of caspase-9, a marker for apoptosis, further supporting its role as an apoptotic agent in cancer cells .

Safety and Toxicity

Toxicological assessments indicated that the compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . This suggests a favorable safety profile, making it a candidate for further development.

Case Studies and Research Findings

| Study | Model | Key Findings |

|---|---|---|

| Study 1 | MDA-MB-231 TNBC Cells | IC50 = 0.126 µM; significant inhibition of cell proliferation. |

| Study 2 | MCF-7 Breast Cancer Cells | IC50 = 17.02 µM; lower efficacy compared to the target compound. |

| Study 3 | Animal Model (Kunming Mice) | No acute toxicity observed at high doses (2000 mg/kg). |

Pharmacokinetics

The pharmacokinetic profile of the compound shows:

Q & A

Q. Q1: What are the key considerations for synthesizing 4-(6-amino-1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N'-methylbenzenesulfonohydrazide, and how can reaction conditions be optimized?

Answer: Synthesis involves multi-step reactions starting with pyrimidine ring formation, followed by sulfonohydrazide coupling. Critical parameters include:

- Reagents : Use of sodium acetate as a base (common in pyrimidine synthesis) and acetic anhydride as a solvent for cyclization .

- Temperature : Reflux conditions (~100–120°C) to ensure intermediate stability and avoid decomposition .

- Catalysts : Bases like potassium carbonate for sulfonamide bond formation .

Yield optimization requires controlled stoichiometry of precursors (e.g., 6-amino-1-methyluracil derivatives and sulfonohydrazide intermediates) and purification via recrystallization from ethanol or DMF/water mixtures .

Q. Q2: How can researchers confirm the molecular structure of this compound post-synthesis?

Answer: Structural validation relies on:

- Spectroscopy :

- Mass Spectrometry : Molecular ion peaks matching the formula C₁₃H₁₅N₅O₅S (exact mass calculated via HRMS) .

Advanced Research Questions

Q. Q3: What strategies address regioselectivity challenges during pyrimidine ring functionalization in this compound?

Answer: Regioselectivity in pyrimidine derivatives is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) direct substitutions to specific positions (e.g., C5 in pyrimidine rings) .

- Steric Hindrance : Bulky substituents (e.g., benzenesulfonohydrazide) favor reactions at less hindered sites.

- Catalytic Control : Use of palladium catalysts for cross-coupling reactions to target C6-amino group modifications .

Contradictions in regiochemical outcomes should be analyzed via comparative HPLC or X-ray crystallography .

Q. Q4: How do solubility properties impact biological assay design for this compound?

Answer: Limited aqueous solubility (common in sulfonamide-pyrimidine hybrids) necessitates:

- Solubility Enhancers : DMSO or ethanol for in vitro studies, with concentrations <1% to avoid cytotoxicity .

- Prodrug Approaches : Esterification of the sulfonohydrazide group to improve bioavailability .

Contradictory solubility data across studies may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify crystalline vs. amorphous states .

Q. Q5: What computational methods predict binding interactions between this compound and biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., dihydrofolate reductase) using the compound’s sulfonamide moiety as a hydrogen-bond donor .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophilic residues .

Validation requires correlation with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q6: How can researchers resolve contradictions in reported biological activity data?

Answer: Discrepancies may stem from:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times .

- Metabolic Stability : Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) alters activity; use LC-MS to identify metabolites .

Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and positive controls (e.g., sulfamethoxazole) improve reproducibility .

Q. Q7: What are the stability risks for this compound under varying storage conditions?

Answer:

- Photodegradation : UV-Vis studies show decomposition under light; store in amber vials at -20°C .

- Hydrolysis : The hydrazide bond is prone to hydrolysis in acidic/basic conditions; monitor via pH-adjusted stability assays .

Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.